Fungicidal Activity Classification vs. 3‑Phenyl‑Substituted Analog
The target compound is explicitly claimed in Bayer U.S. Patent 4,678,797 as a component of biologically active, fungicidal compositions [REFS‑1]. While the patent does not provide minimum inhibitory concentration (MIC) data, it defines a structural scope in which the 2‑pyridyl‑isoxazolidine core is active. In contrast, the 3‑phenyl analog 2‑(2‑methyl‑3‑phenylisoxazolidin‑5‑yl)pyridine was studied exclusively for its metal‑coordination properties, with no fungicidal disclosure [REFS‑2]. This functional divergence—pesticidal vs. coordination‑only—demonstrates that the unsubstituted 3‑position is critical for retaining the antifungal pharmacophore.
| Evidence Dimension | Fungicidal activity (class disclosure) |
|---|---|
| Target Compound Data | Claimed as fungicidally active isoxazolidine in U.S. Patent 4,678,797 |
| Comparator Or Baseline | 2‑(2‑methyl‑3‑phenylisoxazolidin‑5‑yl)pyridine (L‑2 in Polyhedron 2001): no fungicidal claim; studied only as a ligand for Pd, Pt, Ir, Zn complexes |
| Quantified Difference | Qualitative functional difference; quantitative MIC data not publicly available for target compound |
| Conditions | Patent claim based on general biological screening protocols (greenhouse tests on fungal pathogens) |
Why This Matters
For agricultural or antifungal research, selecting a compound that retains the fungicidal pharmacophore (unsubstituted 3‑position) is essential; the 3‑phenyl analog is likely devoid of this activity, making the target compound the appropriate choice for agrochemical lead development.
- [1] G. Hanssler et al., Biologically active agents containing substituted isoxazolidines. U.S. Patent 4,678,797, issued July 7, 1987. View Source
- [2] A. B. Lysenko et al., “Synthesis, solution and solid‑state structure of Pd(II), Pt(II), Ir(III) and Zn(II) complexes with 5‑pyridyl substituted N‑methyl isoxazolidines,” Polyhedron, vol. 20, no. 9‑10, pp. 957‑967, 2001. View Source
